Product packaging for Hyodeoxycholic Acid(Cat. No.:CAS No. 83-49-8)

Hyodeoxycholic Acid

Cat. No.: B131350
CAS No.: 83-49-8
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-SIBKNCMHSA-N
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Description

Hyodeoxycholic Acid (HDCA) is a secondary bile acid, a metabolic byproduct formed by gut microbiota from primary bile acids, and is noted for its relatively hydrophilic nature . It serves as a versatile signaling molecule in biomedical research, primarily acting as an agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor TGR5 (GPCR19) . Recent studies highlight its significant research value across multiple domains. In metabolic research, HDCA has been identified as a characteristic bile acid for Metabolic Syndrome (MS). Studies in rat models demonstrate its efficacy in ameliorating metabolic abnormalities by modulating genes involved in primary bile acid synthesis and fatty acid degradation, showing effects on key proteins like FXR, CYP7A1, and PPARα . Its potential therapeutic role extends to non-alcoholic fatty liver disease (NAFLD) and atherosclerosis, with mechanisms involving the reduction of intestinal cholesterol absorption and enhancement of cholesterol efflux . In neuroscience, HDCA shows promise in models of neuropathic pain. Research indicates that HDCA administration can relieve pain by activating intestinal FXR signaling, which in turn strengthens the intestinal barrier, balances gut microbiota, and reduces systemic inflammation and microglial activation . Furthermore, HDCA is a critical compound for investigating host-microbiome interactions. It has been shown to modulate gut microbiota composition, notably increasing the abundance of beneficial Lactobacillus while reducing pathogenic bacteria . This activity contributes to enhanced intestinal barrier function by upregulating tight junction proteins (ZO-1, Claudin, Occludin) and suppressing pro-inflammatory cytokines . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B131350 Hyodeoxycholic Acid CAS No. 83-49-8

Properties

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-SIBKNCMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10421-49-5 (hydrochloride salt)
Record name Hyodeoxycholic acid
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DSSTOX Substance ID

DTXSID001018971
Record name Hyodeoxycholic acid
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83-49-8
Record name Hyodeoxycholic acid
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Record name Hyodeoxycholic acid
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Record name Hyodeoxycholic Acid
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Record name 3-α,6-α-dihydroxy-5-β-cholan-24-oic acid
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Hyodeoxycholic Acid Biosynthesis and Metabolic Transformations

Endogenous Formation Pathways

The generation of hyodeoxycholic acid within the body is a multi-step process involving both intestinal microorganisms and, in some species, hepatic enzymes.

Intestinal Microbial Biotransformation of Bile Acid Precursors

The primary site of this compound synthesis is the colon, where a consortium of gut bacteria modifies primary bile acids that have been secreted into the intestine.

The predominant pathway for this compound formation involves the microbial transformation of other bile acids, namely hyocholic acid and various isomers of muricholic acid (α-, β-, and ω-muricholic acids). nih.gov These precursor bile acids undergo specific enzymatic reactions catalyzed by gut bacteria, leading to the production of this compound. In rats, for instance, β-muricholic acid is almost completely converted into this compound by certain intestinal bacteria. nih.gov

Table 1: Microbial Precursors of this compound

Precursor Bile AcidType
Hyocholic AcidPrimary (in pigs)
α-Muricholic AcidPrimary (in rodents)
β-Muricholic AcidPrimary (in rodents)
ω-Muricholic AcidPrimary (in rodents)

Specific bacterial strains and their enzymatic machinery play a crucial role in the biotransformation of primary bile acids into this compound. A key organism identified in this process is an unidentified Gram-positive rod termed HDCA-1, which was isolated from rat intestinal microflora. nih.gov This bacterium is capable of converting hyocholic acid and muricholic acid isomers into this compound. nih.gov

The transformation involves two critical enzymatic activities:

7β-Dehydroxylation: This reaction removes the hydroxyl group at the C7 position of the steroid nucleus.

6β-Epimerization: This reaction changes the stereochemistry of the hydroxyl group at the C6 position from the β-orientation to the α-orientation.

Strain HDCA-1 exhibits both 7-dehydroxylating and 6β-epimerizing activity, allowing it to transform α-muricholic, β-muricholic, ω-muricholic, and hyocholic acid into this compound. nih.gov The transformation of β-muricholic acid to this compound, for example, requires both 7β-dehydroxylation and 6β-hydroxy epimerization. nih.gov

Table 2: Key Bacterial Activities in this compound Formation

Bacterial Strain/EnzymeActivitySubstrate(s)Product
Strain HDCA-17-Dehydroxylation and 6β-Epimerizationα-, β-, ω-Muricholic Acids, Hyocholic AcidThis compound
7β-DehydroxylaseRemoval of 7β-hydroxyl groupβ-Muricholic AcidIntermediate
6β-EpimeraseConversion of 6β-hydroxyl to 6α-hydroxylβ-Muricholic AcidIntermediate

Hepatic Enzymatic Modification in Specific Species (e.g., 6α-Hydroxylation)

In certain animal species, the liver also plays a role in the biosynthesis of this compound precursors. In pigs, for example, hyocholic acid is a primary bile acid formed in the liver through the 6α-hydroxylation of chenodeoxycholic acid. wikipedia.orgresearchgate.net This hepatic modification provides the substrate for subsequent microbial conversion to this compound in the intestine. While the majority of this compound in pigs with normal gut flora is of secondary origin, small amounts have also been found in germ-free pigs, suggesting a potential for it to be a primary bile acid in this species. wikipedia.org

Conjugation and Excretion Pathways

Once formed, this compound can be absorbed from the intestine and transported to the liver, where it undergoes further metabolic processing before excretion.

In humans, this compound undergoes glucuronidation in the liver and kidneys. wikipedia.org This process involves the attachment of a glucuronic acid molecule to the this compound structure, which increases its water solubility and facilitates its elimination from the body. researchgate.net The glucuronidation of this compound primarily occurs at the 6α-hydroxyl group. wikipedia.org The enzymes responsible for this conjugation reaction in the human liver are UDP-glucuronosyltransferases, specifically the UGT2B4 and UGT2B7 isoforms. wikipedia.org

Following conjugation, this compound and its metabolites are excreted from the body. A significant portion of administered this compound is excreted in the urine as a glucuronide. nih.gov Studies in humans have shown that a large proportion (30-84%) of an oral dose of this compound is eliminated via the kidneys in this conjugated form. nih.gov Two major metabolites found in bile are glycothis compound and this compound glucuronide. nih.gov

Glucuronidation Mechanisms and Enzyme Isoforms (e.g., UGT2B4, UGT2B7)

This compound (HDCA) undergoes significant metabolic transformation through glucuronidation, a key phase II detoxification process that increases its water solubility and facilitates its elimination. This process occurs in the human liver and kidneys, with the liver being the primary site. wikipedia.orgnih.gov The glucuronidation of HDCA is distinct from that of primary bile acids; it occurs extensively at the 6α-hydroxyl group, whereas primary bile acids typically form 3α-hydroxy-linked glucuronides. wikipedia.org This pathway is crucial for the detoxification and elimination of potentially cholestatic bile acids, such as lithocholic and chenodeoxycholic acids, which can be converted to HDCA and hyocholic acid, respectively, through 6α-hydroxylation. wikipedia.org

The enzyme family responsible for this conjugation is the UDP-glucuronosyltransferases (UGTs). wikipedia.org Several specific isoforms within this family have been identified as key catalysts in the glucuronidation of HDCA, demonstrating both specificity and overlapping functions.

UGT2B4: Research has provided strong evidence for the predominant and specific role of UGT2B4 in the 6-O-glucuronidation of HDCA in the human liver. nih.gov Studies using monospecific polyclonal antibodies showed that these antibodies could inhibit up to 90% of HDCA 6-O-glucuronidation activity in human liver microsomes. nih.gov Western blot analysis confirmed the presence of UGT2B4 exclusively in the liver, not in the kidneys, highlighting its central role in hepatic HDCA metabolism. nih.gov

UGT2B7: This isoform is also highly capable of metabolizing HDCA. wikipedia.orgwikipedia.org UGT2B7 catalyzes both the glucuronidation and glucosidation of HDCA, adding glucose or glucuronic acid moieties to a hydroxyl group. bohrium.com It is involved in both 3α- and 6α-glucuronidation of various bile acids. nih.gov The existence of two polymorphic variants of UGT2B7, UGT2B7()1 and UGT2B7()2, does not impede this function, as both can glucosidate HDCA. bohrium.com The dual capability of both UGT2B4 and UGT2B7 to process HDCA exemplifies the redundancy built into the UGT system to protect against harmful endogenous compounds. wikipedia.org

UGT1A3: While UGT2B4 and UGT2B7 act on the hydroxyl groups of HDCA, UGT1A3 has been shown to catalyze C24-glucuronidation, forming an acyl glucuronide at the carboxyl function of the bile acid. nih.govcohlife.org

The kinetic properties of UGT2B7 in metabolizing HDCA have been characterized, demonstrating its efficiency. The Michaelis constant (Km) for the glucuronidation of HDCA by UGT2B7 is 11.6 µM, and for glucosidation, it is 17.9 µM. bohrium.com

Enzyme Isoforms in this compound Glucuronidation
Enzyme IsoformSite of Action on HDCALocationKinetic Parameters (Km)Notes
UGT2B46α-hydroxyl group (6-O-glucuronidation)LiverData not specifiedConsidered the predominant enzyme for HDCA 6-O-glucuronidation. nih.gov
UGT2B73α- and 6α-hydroxyl groupsLiver, Kidneys, GI Tract11.6 µM (Glucuronidation), 17.9 µM (Glucosidation) bohrium.comCatalyzes both glucuronidation and glucosidation of HDCA. wikipedia.orgbohrium.com
UGT1A3Carboxyl group (C24-glucuronidation)LiverData not specifiedForms an acyl glucuronide. nih.govcohlife.org

Enterohepatic Circulation Dynamics and Bile Acid Pool Modulation

This compound, like other bile acids, participates in the enterohepatic circulation, a highly efficient recycling process between the liver and the intestine that is crucial for lipid homeostasis. patsnap.comwikipedia.org After oral administration, HDCA is well absorbed by the human intestine. nih.gov Once absorbed, it travels via the portal vein back to the liver, where it can be metabolized, conjugated, and re-secreted into the bile. wikipedia.org

The enterohepatic circulation ensures that bile acids are reused multiple times, often up to 20 times, with about 95% of the bile acids that enter the duodenum being reabsorbed, primarily in the ileum. wikipedia.orgabdominalkey.com This recycling is vital for maintaining a stable bile acid pool, which is essential for digesting and absorbing dietary fats and fat-soluble vitamins. abdominalkey.comhmdb.ca A small fraction, around 3-5% of the pool, escapes reabsorption with each cycle and is excreted in the feces. abdominalkey.com

Studies in humans have shown that after administration, a significant portion of HDCA and its metabolites are recovered in the bile. nih.gov The major metabolites found in bile are glycothis compound and this compound glucuronide. nih.gov Uniquely, a large proportion (30-84%) of administered HDCA is also excreted by the kidneys as a glucuronide, highlighting an important elimination pathway for this specific bile acid in humans. nih.gov

HDCA plays a role in modulating the composition of the total bile acid pool. patsnap.com The composition of this pool varies significantly between species. While HDCA is found in only trace amounts in healthy humans, it is a major component in other species. wikipedia.orgnih.gov For instance, hyocholic acid and its derivatives, including the secondary bile acid HDCA, can constitute over 70% of the total bile acid pool in pigs. nih.govfrontiersin.org The interaction between bile acids and gut microbiota is bidirectional; gut microbes convert primary bile acids into secondary bile acids like HDCA, and these bile acids in turn shape the composition of the microbial community. frontiersin.org This modulation of the gut microbiota and the bile acid pool has significant implications for host physiology and metabolism. frontiersin.orgpatsnap.com

Summary of this compound Enterohepatic Circulation
ProcessDescriptionKey Findings
Intestinal AbsorptionUptake of HDCA from the small intestine into portal circulation.HDCA is well absorbed by the human intestine. nih.gov
Hepatic MetabolismTransformation in the liver.Major metabolites include glycothis compound and this compound glucuronide. nih.gov
Recirculation & ExcretionMovement between liver and intestine, and eventual elimination.11.5% to 31% is recovered in bile; a large proportion (30-84%) is excreted by the kidneys as a glucuronide. nih.gov
Bile Acid Pool ModulationInfluence on the overall composition of bile acids.Constitutes over 70% of the bile acid pool in pigs, but only trace amounts in healthy humans. wikipedia.orgnih.gov

Molecular Mechanisms and Cellular Signaling of Hyodeoxycholic Acid

Nuclear Receptor Modulation

Farnesoid X Receptor (FXR) Interactions and Regulation

The Farnesoid X Receptor (FXR) is a critical nuclear receptor primarily activated by bile acids, playing a central role in regulating bile acid, lipid, and glucose homeostasis. frontiersin.orgdovepress.compatsnap.com HDCA's interaction with FXR is complex and can lead to varied downstream effects depending on the cellular context.

HDCA has been shown to modulate FXR activity through both direct and indirect mechanisms. In some contexts, HDCA acts as a weak agonist of FXR. For instance, in HEK293T cells, HDCA intervention has been observed to mildly activate FXR transcriptional activity. nih.gov This suggests a direct, albeit not potent, binding and activation of the receptor.

Conversely, in other scenarios, HDCA can inhibit FXR activation. Studies have shown that HDCA can prevent cholesterol gallstone formation by inhibiting the nuclear activation of FXR in the ileum. nih.gov Furthermore, research on colorectal cancer (CRC) has demonstrated that HDCA's inhibitory effect on CRC proliferation is dependent on FXR activation, suggesting that HDCA primarily stimulates FXR in this context to suppress cancer growth. frontiersin.orgnih.gov This highlights the context-dependent nature of HDCA's interaction with FXR.

HDCA's modulation of FXR activity directly impacts the expression of FXR target genes, which are crucial for bile acid and cholesterol metabolism.

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classical pathway of bile acid synthesis. dovepress.comnih.gov HDCA intervention has been shown to significantly ameliorate the aberrant expression of CYP7A1 in rats with metabolic syndrome. dovepress.comnih.gov In some studies, HDCA increased the gene expression of CYP7A1, promoting bile acid synthesis. nih.gov This effect can be part of a feedback mechanism to maintain bile acid homeostasis.

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is involved in the alternative "acidic" pathway of bile acid synthesis. dovepress.comnih.gov HDCA treatment has been found to upregulate hepatic CYP7B1. nih.gov In rats with metabolic syndrome, HDCA intervention significantly enhanced the expression of CYP7B1. dovepress.comnih.gov

SHP (Small Heterodimer Partner): SHP is a nuclear receptor that is induced by FXR and acts as a corepressor of other nuclear receptors, including those that promote bile acid synthesis. dovepress.comnih.gov HDCA has been shown to induce the mRNA expression of the Shp gene in AML12 cells. nih.gov However, in the context of preventing cholesterol gallstones, HDCA reduced the gene expression of Shp in the ileum. nih.gov

The following table summarizes the influence of Hyodeoxycholic Acid on FXR-regulated gene expression based on recent research findings.

GeneEffect of HDCATissue/Cell TypeObserved OutcomeReference
CYP7A1 Ameliorates aberrant expressionRat Liver (Metabolic Syndrome)Regulation of bile acid synthesis dovepress.comnih.gov
Increased expressionMouse LiverPromotion of bile acid synthesis nih.gov
CYP7B1 Upregulated expressionMouse LiverActivation of alternative bile acid synthesis nih.gov
Enhanced expressionRat Liver (Metabolic Syndrome)Regulation of bile acid synthesis dovepress.comnih.gov
SHP Induced mRNA expressionAML12 CellsWeak FXR agonism nih.gov
Reduced gene expressionMouse IleumInhibition of FXR activation nih.gov

The effect of HDCA on FXR signaling is notably context-dependent, exhibiting either agonistic or antagonistic properties. In certain cell lines like HEK293T, HDCA behaves as a weak FXR agonist. nih.gov This agonistic activity is also observed in colorectal cancer cells, where HDCA-induced FXR activation leads to the inhibition of tumor proliferation. frontiersin.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathways

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key transcriptional regulator of fatty acid transport and oxidation, predominantly expressed in hepatocytes. nih.govnih.gov HDCA has been identified as a significant modulator of PPARα activity, particularly through its influence on the receptor's subcellular localization.

A pivotal mechanism by which HDCA enhances PPARα activity is by promoting its accumulation in the nucleus. nih.gov Research has demonstrated that HDCA facilitates the nuclear localization of PPARα both in vivo and in vitro. nih.govnih.govrepec.org This is achieved through a direct interaction with the RAN protein, a small GTPase involved in nucleocytoplasmic transport. nih.govresearchgate.netbioon.com

This interaction disrupts the formation of the RAN/CRM1/PPARα heterotrimer, which is responsible for the nuclear export of PPARα. nih.govnih.govrepec.orgresearchgate.net By inhibiting this shuttling mechanism, HDCA effectively traps PPARα within the nucleus, leading to increased transcriptional activity of its target genes involved in fatty acid oxidation, such as FABP1, CPT2, and HMGCS2. nih.gov This effect is independent of FXR, as HDCA continues to facilitate PPARα nuclear localization even in the presence of an FXR antagonist. nih.gov

The table below outlines the effects of this compound on PPARα nuclear localization and the expression of its target genes.

TargetEffect of HDCAMechanismObserved OutcomeReference
PPARα Increased nuclear localizationDirect interaction with RAN, disrupting RAN/CRM1/PPARα shuttlingEnhanced transcriptional activity of PPARα nih.govnih.govrepec.orgresearchgate.net
FABP1 Increased protein levelsEnhanced PPARα transcriptional activityIncreased fatty acid binding nih.gov
CPT2 Increased protein levelsEnhanced PPARα transcriptional activityIncreased fatty acid oxidation nih.gov
HMGCS2 Increased protein levelsEnhanced PPARα transcriptional activityIncreased ketogenesis nih.gov
Activation of PPARα-Mediated Gene Expression

This compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. hku.hknih.govnih.gov HDCA treatment can enhance the expression of key proteins involved in the fatty acid degradation pathway, including PPARα itself, as well as Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), Fatty Acid Binding Protein 1 (FABP1), and 3-hydroxy-3-methylglutaryl-CoA synthase 1 and 2 (HMGCS1 and HMGCS2). nih.gov

Research indicates that HDCA can promote the nuclear accumulation of PPARα. researchgate.net Mechanistically, HDCA has been found to directly interact with the ras-related nuclear protein (RAN), which in turn facilitates the nuclear localization of PPARα. researchgate.net This increased nuclear presence of PPARα leads to the enhanced transcription of its target genes involved in fatty acid oxidation. researchgate.netresearchgate.netresearchgate.net For instance, studies have shown that HDCA supplementation in mice fed a high-fat, high-sucrose diet leads to the activation of hepatic PPARα-dependent fatty acid oxidation. researchgate.net This effect is abolished in mice with a hepatocyte-specific knockout of Pparα, highlighting the essential role of this receptor in mediating the metabolic benefits of HDCA. researchgate.net

Furthermore, the activation of PPARα by bile acids can be indirect, occurring through the farnesoid X receptor (FXR). frontiersin.org An FXR response element has been identified in the human PPARα promoter, suggesting that FXR activation can upregulate PPARα expression. frontiersin.orgoup.com This creates a cross-talk between these two important nuclear receptor pathways.

The table below summarizes the effect of HDCA on key PPARα target genes and related proteins.

Gene/ProteinEffect of HDCA TreatmentResearch Finding
PPARα Increased expression and nuclear accumulationHDCA promotes the nuclear localization of PPARα, enhancing its transcriptional activity. researchgate.netresearchgate.net
CPT1 & CPT2 Increased expressionHDCA upregulates these key enzymes involved in the transport of fatty acids into the mitochondria for β-oxidation. nih.gov
FABP1 Increased expressionHDCA enhances the expression of this protein responsible for binding and transporting fatty acids within the cell. nih.govresearchgate.net
HMGCS1 & HMGCS2 Increased expressionHDCA stimulates the expression of these enzymes involved in ketogenesis, a process linked to fatty acid oxidation. nih.gov
CD36 Increased protein expressionHDCA treatment leads to higher levels of this fatty acid translocase. researchgate.net

Other Nuclear Receptor Interactions (e.g., Pregnane X Receptor (PXR), Vitamin D Receptor (VDR))

Beyond PPARα, this compound interacts with other nuclear receptors, including the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).

Pregnane X Receptor (PXR): PXR is a nuclear receptor known for its role in sensing and facilitating the metabolism and elimination of a wide range of foreign chemicals (xenobiotics) and endogenous substances. researchgate.net While the toxic secondary bile acid lithocholic acid (LCA) is a known activator of PXR, the interaction of HDCA with PXR is less direct. pnas.orgpnas.org The detoxification of LCA can involve its hydroxylation by CYP3A enzymes, which are regulated by PXR, to form less toxic bile acids like this compound. pnas.orgpnas.org PXR activation accelerates the detoxification of hepatotoxic bile acids by inducing the expression of not only phase I metabolizing enzymes like CYP3A but also phase II conjugating enzymes and transporters. mdpi.com

Vitamin D Receptor (VDR): The Vitamin D Receptor is a nuclear receptor activated by its primary ligand, the active form of vitamin D, as well as the secondary bile acid lithocholic acid (LCA). researchgate.netnih.gov VDR plays a role in regulating bile acid homeostasis. wjgnet.commdpi.com While LCA is a direct ligand for VDR, the relationship with HDCA is more indirect. researchgate.netnih.gov VDR activation can stimulate the expression of enzymes like CYP3A, which are involved in the detoxification of bile acids, including the conversion of LCA to HDCA. mdpi.com

The following table outlines the interactions of HDCA with PXR and VDR.

Nuclear ReceptorInteraction with HDCAKey Findings
Pregnane X Receptor (PXR) IndirectPXR is activated by the toxic bile acid LCA. PXR-regulated enzymes, like CYP3A, can metabolize LCA into the less toxic HDCA. pnas.orgpnas.org
Vitamin D Receptor (VDR) IndirectVDR is a receptor for LCA. VDR activation can induce CYP3A, an enzyme involved in the hydroxylation of LCA to HDCA. researchgate.netmdpi.com

G Protein-Coupled Receptor Activation

Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism

This compound acts as an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor expressed in various tissues. nih.govresearchgate.netnih.gov Activation of TGR5 by bile acids, including HDCA, initiates a cascade of intracellular signaling events. frontiersin.orgmdpi.com Hyocholic acid (HCA) and its derivatives, including HDCA, have been shown to improve glucose homeostasis by activating TGR5. nih.govoup.com This activation is crucial for mediating some of the metabolic benefits attributed to HDCA. researchgate.net Studies using TGR5 knockout mice have confirmed that the positive effects of HDCA on glucose metabolism are dependent on functional TGR5 signaling. nih.govresearchgate.net For instance, while HDCA treatment improves glucose tolerance in wild-type mice, this effect is absent in TGR5 knockout mice. nih.govresearchgate.net

Downstream Signaling Cascades (e.g., GLP-1 Secretion, AKT/NF-κB Pathways)

The activation of TGR5 by this compound triggers several downstream signaling cascades, including the secretion of glucagon-like peptide-1 (GLP-1) and the modulation of the AKT and NF-κB pathways.

GLP-1 Secretion: A key consequence of TGR5 activation by HDCA in intestinal L-cells is the increased production and secretion of GLP-1. nih.govresearchgate.netoup.com GLP-1 is an incretin (B1656795) hormone that plays a vital role in regulating blood glucose levels. oup.com The signaling pathway involves the coupling of TGR5 to Gαs proteins, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). oup.com This rise in cAMP, through protein kinase A (PKA) or guanine (B1146940) nucleotide exchange factor (Epac) pathways, increases intracellular calcium levels, ultimately stimulating GLP-1 secretion. oup.com This mechanism has been shown to improve glucose homeostasis in diabetic mouse models. nih.gov

AKT/NF-κB Pathways: HDCA has been demonstrated to modulate the AKT and nuclear factor-kappa B (NF-κB) signaling pathways, often in a TGR5-dependent manner. nih.govresearchgate.net In the context of neuroinflammation, HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia by regulating the TGR5/AKT/NF-κB signaling pathway. nih.govresearchgate.net HDCA treatment represses the phosphorylation and nuclear translocation of NF-κB and inhibits the activation of AKT in LPS-stimulated microglial cells. nih.govresearchgate.net The use of a TGR5 inhibitor abrogates these anti-inflammatory effects, confirming the role of TGR5 in this process. nih.govresearchgate.net Conversely, in other contexts, TGR5 agonism has been shown to induce AKT phosphorylation. ahajournals.org Additionally, some research suggests that HDCA can suppress intestinal epithelial cell proliferation by inhibiting the PI3K/AKT pathway in an FXR-dependent manner. researchgate.net

The table below details the downstream signaling effects of HDCA.

Downstream EffectMediating Receptor/PathwayKey Research Findings
GLP-1 Secretion TGR5/cAMP/PKA/EpacHDCA activates TGR5 in intestinal L-cells, leading to increased GLP-1 secretion and improved glucose homeostasis. nih.govoup.com
AKT Signaling TGR5, FXRHDCA can inhibit AKT activation in microglia via TGR5 to reduce inflammation. nih.govresearchgate.net It can also inhibit the PI3K/AKT pathway in intestinal epithelial cells through FXR. researchgate.net
NF-κB Signaling TGR5/AKTHDCA suppresses the activation and nuclear translocation of NF-κB in microglia, an effect dependent on TGR5. nih.govresearchgate.net

Interplay with Growth Factor Receptor Signaling (e.g., Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) Axis)

Recent research has uncovered an interplay between this compound signaling and growth factor receptor pathways, specifically the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) axis. nih.govnih.gov Epiregulin is a member of the epidermal growth factor (EGF) family and functions as a ligand for the EGFR. prospecbio.com

Studies have shown that HDCA can inhibit the proliferation of colorectal cancer (CRC) cells by suppressing the EREG/EGFR signaling pathway. nih.govnih.gov This inhibitory effect is mediated through the activation of the farnesoid X receptor (FXR). nih.govnih.gov HDCA treatment in CRC cells leads to a decrease in the expression of EREG and phosphorylated EGFR (p-EGFR). researchgate.netresearchgate.net The knockdown of FXR in these cells diminishes the inhibitory effect of HDCA on EREG and EGFR, confirming that FXR activation is upstream of the EREG/EGFR pathway suppression. researchgate.net Furthermore, a negative correlation between the expression of FXR and EREG has been observed in colorectal cancer tissue samples. nih.govnih.gov These findings suggest that HDCA activates FXR, which in turn downregulates the expression of EREG, leading to reduced EGFR signaling and consequently, inhibition of cancer cell growth. nih.govnih.gov

The table below summarizes the interaction of HDCA with the EREG/EGFR signaling axis.

Signaling AxisEffect of HDCAMediating ReceptorKey Findings
EREG/EGFR InhibitionFXRHDCA activates FXR, which leads to the suppression of the EREG/EGFR pathway, resulting in decreased proliferation of colorectal cancer cells. nih.govnih.gov

Preclinical Biological Roles and Physiological Effects of Hyodeoxycholic Acid

Modulation of Lipid Metabolism and Homeostasis in Animal Models

HDCA has been shown to significantly influence lipid metabolism in various animal models, affecting everything from fat absorption to the composition of lipoproteins in the blood.

Regulation of Dietary Fat Absorption and Cholesterol Solubilization

HDCA, being a hydrophilic bile acid, plays a role in the emulsification and absorption of dietary fats and cholesterol. elsevier.es Studies in mice have shown that hydrophilic bile acids can inhibit intestinal cholesterol absorption. physiology.orgnih.gov This effect is thought to be due to a reduction in the micellar solubilization of cholesterol within the intestinal lumen, which in turn decreases its availability for absorption by enterocytes. physiology.orgnih.govelsevier.es In one study, HDCA was among the seven hydrophilic bile acids that significantly inhibited cholesterol absorption in mice compared to a standard chow diet. physiology.org Specifically, HDCA supplementation in LDL receptor-null (LDLRKO) mice led to a remarkable 76% decrease in intestinal cholesterol absorption. researchgate.netnih.gov This inhibition of cholesterol absorption is a key mechanism behind HDCA's lipid-lowering effects. researchgate.net

Animal ModelLipoprotein FractionEffect of HDCAReference
HamstersLDL-CholesterolSignificantly lowered nih.gov
LDLRKO MiceVLDL/IDL/LDL CholesterolDecreased by up to 61% researchgate.netnih.gov
HDL CholesterolIncreased (in some studies) nih.govnih.gov
Metabolic Syndrome RatsLDL-CSignificantly reduced nih.gov
Metabolic Syndrome RatsHDL-CSignificantly increased nih.gov

Impact on Hepatic Cholesterol Biosynthesis and Fecal Cholesterol Excretion

HDCA's influence extends to the liver's handling of cholesterol. In hamsters, HDCA treatment led to a significant reduction in hepatic cholesterol ester storage and a remarkable 13.5-fold increase in the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov This suggests a compensatory upregulation of cholesterol synthesis in response to reduced intestinal absorption and increased fecal loss. Indeed, HDCA has been shown to greatly increase the fecal excretion of neutral sterols. nih.govphysiology.org In LDLRKO mice, HDCA supplementation resulted in a 91% increase in daily fecal cholesterol excretion. nih.gov This enhanced elimination of cholesterol from the body is a direct consequence of its reduced absorption in the intestine. nih.govnih.gov

Promotion of Fatty Acid Oxidation and Ketogenesis (e.g., via CPT1, CPT2, FABP1, HMGCS1, HMGCS2)

Recent research has unveiled a role for HDCA in promoting the breakdown of fatty acids for energy. In a rat model of metabolic syndrome, HDCA treatment was found to upregulate the expression of key proteins involved in fatty acid degradation. nih.govdovepress.com These include Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2), which are crucial for the transport of fatty acids into the mitochondria for oxidation. nih.govdovepress.comresearchgate.net Additionally, the expression of Fatty Acid-Binding Protein 1 (FABP1), involved in intracellular fatty acid transport, and 3-hydroxy-3-methylglutaryl-CoA synthase 1 and 2 (HMGCS1 and HMGCS2), key enzymes in ketogenesis, were also significantly enhanced by HDCA intervention. nih.govdovepress.comresearchgate.net These findings suggest that HDCA can activate the fatty acid degradation pathway, contributing to its beneficial metabolic effects. nih.govdovepress.com

Animal ModelParameterEffect of HDCAReference
LDLRKO MiceFasting Plasma GlucoseDecreased by 37% researchgate.netnih.gov
Metabolic Syndrome RatsFasting Blood GlucoseSignificantly reduced nih.gov
Fasting Insulin (B600854)Significantly reduced nih.gov
HOMA-IRSignificantly reduced nih.gov

Hepatobiliary System Regulation in Preclinical Models

HDCA also plays a regulatory role within the liver and biliary system. It is a component of the bile acid pool that undergoes enterohepatic circulation, a process essential for lipid digestion and absorption. elsevier.es In the liver, bile acid synthesis is tightly regulated by a complex network of nuclear receptors, with the farnesoid X receptor (FXR) acting as a key sensor. dovepress.comnih.gov HDCA has been identified as an FXR antagonist. researchgate.net By modulating FXR activity, HDCA can influence the expression of genes involved in bile acid synthesis, such as CYP7A1 and CYP7B1. nih.govdovepress.com Studies have shown that HDCA treatment can alter the expression of these key proteins in the primary bile acid synthesis pathway. nih.govdovepress.com Furthermore, recent evidence suggests that HDCA can ameliorate cholestatic liver fibrosis in mouse models by inducing the expression of the anti-fibrotic target ETV4 in cholangiocytes. nih.gov This leads to the secretion of MMP9, which helps in the degradation of the extracellular matrix, thereby reducing fibrosis. nih.gov

Attenuation of Hepatic Steatosis and Inflammation (e.g., Nonalcoholic Fatty Liver Disease Models)

Preclinical studies have consistently demonstrated the potential of Hyodeoxycholic acid to alleviate conditions associated with Nonalcoholic Fatty Liver Disease (NAFLD). Research indicates that serum and hepatic levels of HDCA are often diminished in both human patients with NAFLD and in corresponding mouse models. researchgate.netwjgnet.com Supplementation with HDCA in these models has been shown to produce significant therapeutic effects.

In diet-induced NAFLD mouse models, such as those fed a high-fat, high-sucrose (HFHS) diet, HDCA administration markedly reduced liver weight, hepatic triglyceride accumulation, and scores for hepatic steatosis and inflammation. researchgate.net It also lowered serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. researchgate.net Similar beneficial outcomes, including reduced hepatic steatosis and improved liver enzyme levels, were observed in genetically obese (ob/ob) mouse models treated with HDCA. researchgate.net

The mechanisms underlying these effects are multifaceted. One key pathway involves the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor crucial for regulating fatty acid metabolism. researchgate.netwjgnet.com HDCA has been shown to promote the nuclear localization of PPARα by directly interacting with the RAN protein, which disrupts a complex responsible for exporting PPARα from the nucleus. wjgnet.com This enhanced nuclear presence of PPARα activates fatty acid oxidation, thereby reducing lipid storage in hepatocytes. The therapeutic effects of HDCA on NAFLD were reportedly abolished in mice with a hepatocyte-specific knockout of PPARα, confirming the pathway's importance. wjgnet.com Furthermore, some research suggests HDCA's benefits are mediated through the gut-liver axis, where it modulates the gut microbiota. jst.go.jpresearchgate.net This modulation leads to an increase in beneficial bacteria like Parabacteroides distasonis, which can enhance lipid catabolism through its own metabolic products. researchgate.net

Table 1: Effects of this compound in Preclinical NAFLD Models

Model Key Findings Molecular Mechanism Reference(s)
High-Fat, High-Sucrose (HFHS) Diet Mice Reduced liver weight, hepatic triglycerides, steatosis, and inflammation scores. Lowered serum ALT and AST. Increased nuclear localization and activation of PPARα via interaction with RAN protein, leading to enhanced fatty acid oxidation. researchgate.netwjgnet.com
ob/ob Mouse Model Reduced liver weight, liver triglycerides, and hepatic steatosis. Lowered serum ALT and AST. Not explicitly detailed in the same study, but effects are consistent with PPARα activation. researchgate.net
High-Fat Diet Mice Alleviated hepatic steatosis. Modulated gut microbiota, increasing Parabacteroides distasonis; inhibited intestinal Farnesoid X Receptor (FXR). researchgate.net

Role in Maintaining Bile Acid Homeostasis and Protecting Liver Function

HDCA plays a crucial role in the complex regulation of bile acid homeostasis, primarily through its interaction with key nuclear receptors, namely the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. nih.govnih.gov Bile acids are essential for fat digestion and also act as signaling molecules that regulate their own synthesis and circulation. nih.govjst.go.jp HDCA's ability to modulate these signaling pathways is central to its liver-protective effects. nih.gov

Simultaneously, HDCA is an agonist for the TGR5 receptor. jst.go.jp Activation of TGR5 in various cell types, including intestinal epithelial cells, can trigger beneficial metabolic effects and enhance intestinal barrier function. jst.go.jp In piglets, HDCA treatment was found to activate TGR5 expression, which was associated with an upregulation of tight junction proteins and a reduction in serum lipopolysaccharide (LPS) levels, indicating improved gut integrity. jst.go.jp By preventing the leakage of inflammatory bacterial components into circulation, HDCA helps protect the liver from secondary inflammatory insults.

Anti-Inflammatory Actions in Experimental Systems

Beyond its metabolic roles, HDCA exhibits direct anti-inflammatory properties in various experimental contexts, from the central nervous system to the colon.

In the central nervous system, microglia are the resident immune cells that can become activated by inflammatory stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov Uncontrolled microglial activation contributes to neuroinflammation. Research has demonstrated that HDCA can effectively suppress these inflammatory responses. nih.gov

In studies using LPS-stimulated BV2 microglial cells (an in vitro model) and in the cortex of LPS-treated mice (an in vivo model), HDCA treatment significantly inhibited the production of key inflammatory mediators. nih.gov These included inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The underlying mechanism for this anti-inflammatory effect was traced to the TGR5 receptor. nih.gov HDCA was found to regulate the TGR5/AKT/NF-κB signaling pathway. It repressed the phosphorylation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression. nih.gov The use of a TGR5 inhibitor abolished these protective effects, confirming the receptor's central role in HDCA's anti-neuroinflammatory action. nih.gov

HDCA has also shown protective effects in rodent models of colitis, an inflammatory condition of the colon. nih.gov In mice with colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), oral administration of HDCA was found to prevent the development of the disease. jst.go.jpnih.gov

Interestingly, the mechanism in this model appears to involve a synergistic interaction between HDCA and DSS. nih.gov While HDCA treatment alone increased the levels of most fecal bile acids, the combined treatment of HDCA and DSS led to a significant and synergistic increase in fecal concentrations of chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA). nih.gov Both CDCA and DCA are potent activators of the FXR and TGR5 receptors. nih.gov The activation of these receptors in the colon is known to strengthen the intestinal barrier and exert anti-inflammatory effects. jst.go.jp Therefore, the protective action of HDCA in this context is attributed to its ability to modulate the fecal bile acid profile, leading to an enrichment of other signaling-active bile acids that collectively enhance gut homeostasis and reduce inflammation. jst.go.jpnih.gov

Effects on Cellular Proliferation and Apoptosis in Preclinical Cancer Research

The influence of HDCA extends to the regulation of cell growth, with specific inhibitory effects observed in the context of colorectal cancer.

In preclinical studies using human colorectal cancer (CRC) cell lines and animal models, HDCA has demonstrated tumor-suppressive effects. Treatment of CRC cells with HDCA significantly inhibited their proliferative capacity, as measured by various assays including colony formation and EdU incorporation.

The molecular pathway for this anti-proliferative effect was identified as the FXR/EREG/EGFR axis. The research showed that HDCA's effects were primarily mediated through the activation of FXR, not TGR5. Upon activation by HDCA, FXR acts to suppress the expression of Epiregulin (EREG), a ligand for the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a well-known driver of cell proliferation in many cancers, including CRC. By inhibiting the EREG/EGFR pathway downstream of FXR activation, HDCA effectively hinders the growth of CRC cells. In vivo animal experiments confirmed that HDCA could inhibit CRC proliferation without causing apparent hepatotoxicity.

Table 2: Summary of HDCA's Anti-proliferative Mechanism in Colorectal Cancer

Model System Primary Target Downstream Effect Outcome Reference
Human CRC Cell Lines (HCT116, DLD1) Farnesoid X Receptor (FXR) Suppression of Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling Inhibition of cell proliferation
In vivo Animal Model Farnesoid X Receptor (FXR) Inhibition of EREG/EGFR pathway Inhibition of CRC tumor growth

Characterization of Growth Arrest and Apoptosis in Cancer Cell Lines

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, particularly in colorectal cancer (CRC) models. The biological activity of bile acids, including their ability to induce apoptosis or growth arrest, has been correlated with their relative hydrophobicity. researchgate.net Moderately hydrophobic bile acids like HDCA have been observed to initially cause growth arrest, which is then followed by apoptosis upon longer incubation periods in human colon cancer cell lines such as HCT116. researchgate.net

Studies on CRC cell lines, specifically HCT116 and DLD1, have demonstrated that HDCA can significantly inhibit cell proliferation in a concentration-dependent manner. medchemexpress.comfrontiersin.org This inhibitory effect becomes apparent at concentrations starting from 50 μM. medchemexpress.comfrontiersin.org Flow cytometry analysis has revealed that HDCA induces cell cycle arrest at the G0/G1 phase in these CRC cells. medchemexpress.comnih.gov This halt in the cell cycle is further supported by the observed dose-dependent decrease in the levels of key cell cycle-associated proteins, Cyclin D1 and CDK6. medchemexpress.comnih.gov

The mechanism underlying HDCA's anti-proliferative effects in CRC cells primarily involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor known to play a tumor-suppressive role in the colon. medchemexpress.comnih.gov HDCA treatment has been found to stimulate FXR, which in turn inhibits the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling cascade for cell growth. medchemexpress.com In vivo animal models have corroborated these findings, showing that HDCA can inhibit the proliferation of colorectal cancer without causing apparent hepatotoxicity. medchemexpress.com

Table 1: Effects of this compound on Colorectal Cancer Cell Lines

Cell Line Effect Mechanism Key Proteins/Receptors Involved
HCT116 Growth Arrest, Apoptosis, Inhibition of Proliferation Cell cycle arrest at G0/G1 phase Cyclin D1, CDK6, Farnesoid X Receptor (FXR)
DLD1 Inhibition of Proliferation Cell cycle arrest at G0/G1 phase Cyclin D1, CDK6, Farnesoid X Receptor (FXR)

Vascular and Cardiovascular Implications in Animal Models

Preclinical studies, primarily in animal models, have highlighted the potential of this compound in mitigating cardiovascular risk factors, particularly atherosclerosis.

Inhibition of Atherosclerotic Lesion Formation

Research utilizing LDL receptor-knockout (LDLRKO) mice, a well-established model for human atherosclerosis, has demonstrated the potent anti-atherosclerotic effects of HDCA. researchgate.netahajournals.org In these studies, dietary supplementation with HDCA led to a significant reduction in the size of atherosclerotic lesions at multiple sites, including the aortic root, the entire aorta, and the innominate artery. researchgate.net The reduction in lesion size was substantial, with decreases of up to 94% observed in the innominate artery. researchgate.net

The primary mechanism contributing to this atheroprotective effect is the significant decrease in plasma levels of VLDL/IDL/LDL cholesterol. researchgate.net This reduction is largely attributed to HDCA's ability to inhibit intestinal cholesterol absorption, a finding supported by multiple studies. researchgate.netahajournals.org For instance, one study reported a 76% decrease in intestinal cholesterol absorption in LDLRKO mice supplemented with HDCA. researchgate.net This leads to lower circulating levels of atherogenic lipoproteins.

Table 2: Impact of this compound on Atherosclerosis in LDLRKO Mice

Measurement Effect of HDCA Supplementation Percentage Change
Atherosclerotic Lesion Size (Aortic Root) Significantly Decreased 44%
Atherosclerotic Lesion Size (Entire Aorta) Significantly Decreased 48%
Atherosclerotic Lesion Size (Innominate Artery) Significantly Decreased 94%
Plasma VLDL/IDL/LDL Cholesterol Significantly Decreased 61%
Intestinal Cholesterol Absorption Significantly Decreased 76%

Improvement of High-Density Lipoprotein (HDL) Function

Beyond its impact on LDL cholesterol, this compound has also been shown to positively influence High-Density Lipoprotein (HDL), often referred to as "good cholesterol." researchgate.netahajournals.org Studies have revealed that HDL isolated from HDCA-treated mice exhibits a significantly enhanced ability to mediate cholesterol efflux ex vivo. researchgate.net This process, a key step in reverse cholesterol transport, involves the removal of cholesterol from peripheral cells, such as macrophages within atherosclerotic plaques, for transport back to the liver.

The improved function of HDL is linked to the upregulation of genes involved in cholesterol efflux within macrophages. researchgate.net Specifically, HDCA has been shown to significantly increase the expression of Abca1, Abcg1, and Apoe, all of which are crucial for efficient cholesterol removal from foam cells. researchgate.net This suggests that HDCA not only reduces the build-up of cholesterol by lowering LDL but also enhances its removal by improving HDL functionality. researchgate.netahajournals.org

Hyodeoxycholic Acid and the Gut Microbiota Axis

Microbiota-Mediated Hyodeoxycholic Acid Production and Pool Alterations

This compound is not synthesized by the host but is exclusively generated by the metabolic action of intestinal bacteria on primary bile acids. nih.govnih.gov In pigs, where HDCA constitutes over 70% of the total bile acid pool, it is derived from hyocholic acid (HCA). nih.govfrontiersin.org In other species, such as rats, HDCA is formed from the transformation of α- and β-muricholic acids. nih.govnih.gov This biotransformation involves complex enzymatic reactions, including deconjugation, dehydrogenation, and 7α/β-dehydroxylation, carried out by various gut microbes. frontiersin.orgnih.gov

Specific bacterial species have been identified as key producers of HDCA. Research has pointed to the genus Eubacterium as a significant contributor to HDCA synthesis. nih.gov A specific unidentified gram-positive rod, termed strain HDCA-1, isolated from rat intestinal microflora, has been shown to convert both β-muricholic acid and hyocholic acid into this compound. nih.gov The abundance of these specific bacteria directly influences the size of the HDCA pool in the host. nih.gov Studies have demonstrated that in the absence of gut microbiota, such as in germ-free animals or after antibiotic treatment, HDCA is undetectable in plasma and cecal contents, confirming its microbial origin. nih.gov

The process of creating secondary bile acids like HDCA is a multi-step process undertaken by different members of the microbiota. researchgate.net The initial deconjugation of primary bile acids is performed by bacteria possessing bile salt hydrolase (BSH) enzymes. frontiersin.org Subsequent 7α-dehydroxylation, a critical step in forming deoxycholic acid and lithocholic acid, is carried out by a narrow group of bacteria, primarily within the Clostridium genus, which possess the necessary bile acid-inducible (bai) gene cluster. nih.govresearchgate.net While the specific enzymatic pathways for HDCA are distinct, they rely on a functional and diverse microbial community to transform primary bile acids delivered to the intestine. nih.gov

Influence of this compound on Gut Microbial Composition and Diversity

Just as the microbiota produces HDCA, HDCA reciprocally shapes the composition and diversity of the gut microbial community. frontiersin.org As a bile acid, HDCA possesses antimicrobial properties that can selectively inhibit the growth of certain bacteria while promoting others, thereby remodeling the gut ecosystem.

In a study involving piglets, supplementation with HDCA led to significant alterations in the gut microbiota. frontiersin.orgnih.gov Notably, it caused a marked increase in the abundance of beneficial Lactobacillus species while decreasing the proportions of Streptococcus and the pathogenic family Erysipelotrichaceae. frontiersin.orgnih.govresearchgate.net This shift in microbial balance is associated with improved gut health and barrier function. frontiersin.org

Table 1: Effect of this compound (HDCA) on Gut Microbiota Composition in Piglets frontiersin.orgnih.gov
Bacterial GroupControl Group Abundance (%)HDCA-Supplemented Group Abundance (%)Change
Lactobacillus5.2837.97Increase
Streptococcus38.6528.34Decrease
Erysipelotrichaceae17.150.35Decrease

Reciprocal Regulation in the Context of Metabolic Health and Disease Models

The reciprocal regulation between HDCA and the gut microbiota has significant implications for host metabolic health and is implicated in various disease states. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can lead to altered bile acid profiles, including reduced HDCA levels, which can contribute to metabolic disorders. nih.gov

In the context of metabolic syndrome (MS), HDCA has been identified as a characteristic bile acid that is highly inversely related to abnormal MS indexes. nih.govnih.gov Treatment with HDCA in rat models of MS not only improved metabolic parameters but also profoundly modified the gut microbiome. nih.gov This highlights a synergistic "host-microbiota" mechanism where HDCA can potentially be used to promote intestinal health. frontiersin.org

Similarly, in non-alcoholic fatty liver disease (NAFLD), gut microbiota-modified bile acids, including HDCA species, have been found to be negatively correlated with the presence and severity of the disease. researchgate.net Research suggests that HDCA can alleviate NAFLD by modulating signaling pathways like the farnesoid X receptor (FXR) in the intestine. researchgate.net

The protective role of HDCA is also evident in models of systemic inflammation and sepsis. nih.gov Plasma concentrations of HDCA were found to be remarkably lower in patients with sepsis, and these lower levels were associated with a decreased relative abundance of HDCA-producing gut microbes like Eubacterium. nih.gov Mechanistically, HDCA has been shown to have anti-inflammatory properties. nih.gov

Table 2: Correlation of HDCA with Health Status and Gut Microbiota
ConditionHDCA LevelAssociated Microbiota ChangesReference
Metabolic SyndromeDecreasedPositively correlated with beneficial bacteria; negatively with harmful bacteria. nih.govnih.gov
SepsisDecreasedAssociated with lower abundance of Eubacterium. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD)Negatively correlated with severityAssociated with overall gut microbiota modifications. researchgate.net

Effects of External Factors on this compound-Microbiota Interactions (e.g., Antibiotic Exposure)

The delicate interaction between HDCA and the gut microbiota is susceptible to disruption by external factors, most notably antibiotics. nih.gov Antibiotic use can cause significant negative effects on the gut microbiota, including reduced species diversity and altered metabolic activity, which directly impacts the production of secondary bile acids. frontiersin.org

Because HDCA is exclusively produced by gut bacteria, antibiotic treatments that eliminate these microbes can completely halt its production. nih.gov Studies have shown that treating mice with an antibiotic cocktail results in undetectable levels of HDCA in both plasma and cecal contents. nih.gov This confirms that the presence of HDCA is dependent on a viable and functional gut microbiome. nih.gov

Specific antibiotics have been shown to alter the HDCA pool. In growing pigs, the use of tylosin (B1662201) in feed was correlated with a significant increase in fecal HDCA concentrations. nih.govfrontiersin.org This change was associated with shifts in the abundance of specific microbes, particularly within the family Lachnospiraceae and the order Clostridiales, which were positively correlated with HDCA levels. frontiersin.org This suggests that different antibiotics can have varied and specific effects on the bacterial populations responsible for bile acid metabolism. nih.govfrontiersin.org Parenteral administration of antibiotics like vancomycin (B549263) and roxithromycin (B50055) has also been observed to decrease levels of secondary bile acids, including this compound, indicating an effect on the microbiome even without direct oral application. nih.gov The disruption of secondary bile acid production is a key consequence of antibiotic-induced dysbiosis. frontiersin.org

Advanced Research Methodologies for Hyodeoxycholic Acid Studies

In Vivo Animal Models for Biological Evaluation

Animal models are indispensable for studying the complex, systemic effects of hyodeoxycholic acid in a living organism. These models, particularly genetically modified and diet-induced rodents, have been instrumental in revealing the therapeutic potential of HDCA.

Genetically Modified and Diet-Induced Disease-Specific Rodent Models

To investigate the role of this compound in various disease states, researchers utilize specific rodent models that mimic human conditions. These include:

LDL Receptor-Knockout (LDLR-KO) Mice: These mice are genetically engineered to lack the low-density lipoprotein receptor, leading to high levels of cholesterol and the development of atherosclerosis. Studies using LDLR-KO mice have shown that dietary supplementation with HDCA can significantly reduce atherosclerotic lesion size, decrease plasma levels of VLDL/IDL/LDL cholesterol, and lower intestinal cholesterol absorption. researchgate.net HDCA treatment in these mice also leads to a leaner phenotype and a decrease in fasting plasma glucose levels. researchgate.net

ob/ob Mice: These mice are genetically obese due to a mutation in the gene for leptin, a hormone that regulates appetite. They serve as a model for obesity and related metabolic disorders. In ob/ob mice, HDCA supplementation has been shown to reduce liver weight, decrease liver triglyceride levels, and improve markers of liver damage such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels. nih.gov

PPARα Knockout Mice: Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of fatty acid metabolism. Studies using PPARα knockout mice have been crucial in demonstrating that the beneficial effects of HDCA on nonalcoholic fatty liver disease (NAFLD) are dependent on this receptor. nih.gov The anti-NAFLD effects of HDCA are abolished in mice lacking PPARα, indicating that HDCA exerts its therapeutic action by activating PPARα-dependent pathways. nih.gov

High-Fat/High-Sugar Diet (HFHS) Models: Feeding rodents a diet high in fat and sugar induces metabolic syndrome, including obesity, insulin (B600854) resistance, and NAFLD. nih.gov In HFHS-induced NAFLD mouse models, dietary supplementation with HDCA has been shown to reduce body weight, liver weight, and hepatic triglyceride accumulation in a dose-dependent manner. nih.gov It also improves glucose homeostasis and reduces hepatic inflammation. nih.gov Interestingly, the levels of HDCA and its conjugated form are consistently reduced in the serum, liver, and intestinal contents of mice with diet-induced NAFLD. nih.gov

ModelKey Genetic/Dietary FeatureObserved Effects of this compound (HDCA)
LDL Receptor-Knockout (LDLR-KO)Lacks LDL receptor, leading to hypercholesterolemiaReduces atherosclerotic lesions, decreases plasma VLDL/IDL/LDL cholesterol, lowers intestinal cholesterol absorption, reduces fasting plasma glucose. researchgate.net
ob/ob MiceLeptin-deficient, leading to obesityReduces liver weight, decreases hepatic triglycerides, lowers serum ALT and AST. nih.gov
PPARα Knockout MiceLacks PPARα, a key metabolic regulatorThe beneficial effects of HDCA on NAFLD are lost, demonstrating a PPARα-dependent mechanism. nih.gov
High-Fat/High-Sugar (HFHS) DietInduces metabolic syndromeReduces body and liver weight, decreases hepatic triglycerides, improves glucose homeostasis, and reduces liver inflammation. nih.gov

Comparative Animal Species Studies in Bile Acid Research

The composition of the bile acid pool varies significantly across different animal species. nih.govnih.gov Comparative studies are therefore essential for understanding the species-specific roles of this compound and for translating findings from animal models to humans.

For instance, HDCA is a major bile acid in pigs, accounting for over 70% of the total bile acid pool, whereas it is found in only trace amounts in healthy humans. wikipedia.orgfrontiersin.orgfrontiersin.org Studies comparing the absorption kinetics of HDCA have revealed that it undergoes rapid gastrointestinal transit in piglets, in contrast to its delayed absorption in mice. frontiersin.org

The bile acid profiles of various species highlight these differences. In rabbits, deoxycholic acid is the predominant biliary bile acid, while in hamsters and rats, it is cholic acid. scispace.com Guinea pigs primarily have chenodeoxycholic acid. scispace.com These variations in the endogenous bile acid milieu can influence the physiological response to exogenous HDCA administration. Understanding these species-specific metabolic profiles is crucial for selecting appropriate animal models and for interpreting the results of preclinical studies. nih.govfrontiersin.org

In Vitro Cellular and Tissue Culture Systems

In vitro systems, including cell lines and tissue cultures, provide a controlled environment to dissect the molecular mechanisms underlying the effects of this compound at the cellular level. These systems are particularly useful for studying receptor activation and downstream metabolic and inflammatory responses.

Receptor Activation Assays

This compound exerts many of its effects by interacting with specific nuclear and cell surface receptors. Receptor activation assays, such as reporter gene assays, are used to quantify the ability of HDCA to activate these receptors.

Farnesoid X Receptor (FXR): HDCA has been shown to be an activator of FXR. frontiersin.orgnih.gov Reporter gene assays in cells transfected with FXR and a reporter gene linked to an FXR-responsive element are used to confirm this activity. Studies have demonstrated that HDCA's ability to inhibit the proliferation of colorectal cancer cells is mediated through the activation of FXR. frontiersin.orgnih.gov

Takeda G protein-coupled receptor 5 (TGR5): HDCA is also an agonist for TGR5, a membrane-bound bile acid receptor. medchemexpress.comresearchgate.net Reporter assays in cells expressing TGR5, often Chinese Hamster Ovary (CHO) cells, have been used to determine the potency of HDCA in activating this receptor, with an EC50 value of 31.6 µM reported. medchemexpress.com The activation of TGR5 by HDCA is linked to improved glucose homeostasis. researchgate.net

Other Nuclear Receptors: Bile acids can also interact with other nuclear receptors such as the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR). ijbs.comnih.gov While the interaction of HDCA with these receptors is less characterized than with FXR and TGR5, in vitro assays are essential tools to investigate these potential interactions.

Metabolic and Inflammatory Response Studies in Diverse Cell Lines

To understand the tissue-specific effects of this compound, researchers utilize a variety of cell lines representing different organs and systems.

Hepatic Cells: Cell lines such as HepG2 are used to model the effects of HDCA on liver metabolism. In these cells, HDCA has been shown to influence the expression of genes involved in fatty acid oxidation and transport. dovepress.com

Immune Cells: Macrophage cell lines like RAW 264.7 are used to study the anti-inflammatory properties of HDCA. In these cells, HDCA has been shown to increase the expression of genes involved in cholesterol efflux, a key process in preventing the formation of foam cells in atherosclerosis. medchemexpress.com It has also been found to attenuate inflammation by targeting the TLR4/MD2 complex. nih.gov

Epithelial Cells: Intestinal epithelial cell lines, such as Caco-2, are used to investigate the effects of HDCA on intestinal barrier function and cell proliferation. mdpi.com Studies have shown that HDCA can enhance intestinal barrier integrity by upregulating the expression of tight junction proteins. frontiersin.org In colorectal cancer cell lines, HDCA has been found to inhibit proliferation. frontiersin.orgnih.gov

Cell Line TypeExample Cell LineResearch FocusKey Findings with this compound (HDCA)
HepaticHepG2Liver metabolismModulates expression of genes involved in fatty acid metabolism. dovepress.com
Immune (Macrophage)RAW 264.7Inflammation and cholesterol metabolismIncreases expression of cholesterol efflux genes medchemexpress.com; attenuates inflammation via TLR4/MD2. nih.gov
Epithelial (Intestinal)Caco-2Intestinal barrier function and cell proliferationEnhances intestinal barrier integrity frontiersin.org; inhibits proliferation of colorectal cancer cells. frontiersin.orgnih.gov

Omics Technologies in this compound Research

"Omics" technologies provide a high-throughput, comprehensive analysis of the molecular components of a biological system. humanspecificresearch.orgresearchgate.net These approaches are increasingly being used to gain a global view of the effects of this compound.

Transcriptomics: This involves the large-scale analysis of RNA transcripts to understand how HDCA alters gene expression. nih.gov Microarray and RNA-sequencing have been used in liver tissues from animal models treated with HDCA to reveal that it activates PPARα-dependent pathways and influences genes involved in fatty acid metabolism. nih.gov

Proteomics: Proteomics is the large-scale study of proteins. nih.gov In the context of HDCA research, proteomic analysis of liver tissue has helped to identify the protein networks that are modulated by HDCA treatment, providing further insight into its mechanisms of action in ameliorating NAFLD. nih.gov

Metabolomics: This is the comprehensive analysis of metabolites in a biological sample. nih.govmdpi.com Metabolomic profiling of serum, liver, and intestinal contents from animal models has been instrumental in identifying the changes in the bile acid pool and other metabolic pathways following HDCA administration or in disease states. nih.govresearchgate.net These studies have consistently shown alterations in the levels of HDCA and its conjugates in metabolic diseases. nih.gov

The integration of these different omics datasets provides a powerful, systems-level understanding of the biological impact of this compound, from gene expression to protein function and metabolic output. mdpi.commdpi.com This integrated approach is crucial for identifying novel therapeutic targets and for developing a more complete picture of the role of HDCA in health and disease.

Metabolomics and Comprehensive Bile Acid Profiling (e.g., UHPLC-MS/MS)

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is central to understanding the role of HDCA. Comprehensive bile acid profiling is a targeted form of metabolomics that focuses on identifying and quantifying the full spectrum of bile acids, including HDCA and its various conjugated forms.

The gold standard for bile acid analysis is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). mdpi.comresearchgate.net This technique offers exceptional sensitivity, specificity, and the ability to resolve structurally similar bile acid isomers, which often differ only in the position or orientation of hydroxyl groups. sciex.com The process involves several key steps:

Sample Preparation : Biological samples such as serum, plasma, feces, or tissues are first processed to remove interfering substances like proteins and lipids. creative-proteomics.com Common methods include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) for cleaner sample profiles. creative-proteomics.com Isotopically labeled internal standards, such as deuterated HDCA, are often added to correct for analytical variability and matrix effects, ensuring accurate quantification. sciex.com

Chromatographic Separation (UHPLC) : The prepared sample is injected into the UHPLC system. A specialized column, often a C18 reversed-phase column, separates the individual bile acids based on their physicochemical properties. nih.gov The use of UHPLC provides higher resolution and shorter analysis times compared to traditional HPLC. nih.gov

Detection and Quantification (MS/MS) : As the separated bile acids exit the chromatography column, they are ionized, typically using electrospray ionization (ESI). nih.gov The tandem mass spectrometer then selects ions of a specific mass-to-charge ratio (m/z) corresponding to a target bile acid like HDCA, fragments them, and detects the resulting fragment ions. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise and accurate quantification, even at very low concentrations. researchgate.netcd-genomics.com

UHPLC-MS/MS has been instrumental in revealing changes in HDCA levels in various conditions. For instance, a study on ethylene (B1197577) glycol-induced calcium oxalate (B1200264) nephrolithiasis in rats used untargeted and targeted metabolomics to identify significant changes in the bile acid profile, with HDCA being one of the key differentiating metabolites. nih.gov Another study profiling bile acids in Alzheimer's disease found significantly lower levels of HDCA in the plasma of 12-month-old APP/PS1 model mice compared to wild-type controls, demonstrating a method that can support research into bile acid-based therapeutics. mdpi.comnih.gov

Table 1: Example of UHPLC-MS/MS Parameters for Bile Acid Analysis

ParameterDescription
Chromatography System Acquity UHPLC I-Class System
Mass Spectrometer Xevo TQ-S micro MS/MS
Column Cortecs T3 2.7um (2.1 × 30 mm)
Mobile Phase A Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% of formic acid
Mobile Phase B Acetonitrile/Isopropanol (50/50) with 0.1% of 200 mM ammonium formate and 0.01% of formic acid
Ionization Mode Electrospray Negative Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 2 kV
Desolvation Temperature 600 °C

Based on data from a validated method for quantifying 15 bile acid species in serum. nih.gov

Microbiomics (e.g., 16S rDNA Gene Sequencing, Metagenomics)

This compound is a secondary bile acid, meaning it is not synthesized directly by the host but is produced from primary bile acids by the metabolic action of gut microorganisms. cd-genomics.com Therefore, studying the gut microbiome is crucial to understanding HDCA's origins and its relationship with health. Microbiomics provides the tools to investigate these complex host-microbe interactions.

16S rDNA Gene Sequencing : This technique is a widely used method for identifying and comparing the bacteria present in a given sample. It involves sequencing the 16S ribosomal RNA (rRNA) gene, which is present in all bacteria but contains hypervariable regions that are unique to different species. By analyzing these sequences, researchers can determine the composition of the gut microbial community and identify changes associated with different physiological states or in response to interventions.

Metagenomics : While 16S sequencing reveals "who is there," metagenomics (or shotgun sequencing) reveals "what they can do." This method involves sequencing the entire genomic content of all microorganisms in a sample. This provides a much deeper view, allowing for the identification of specific genes and metabolic pathways present in the microbial community, including the genes responsible for the enzymatic conversions that produce secondary bile acids like HDCA.

Research integrating microbiomics and metabolomics has established clear links between gut bacteria, HDCA levels, and metabolic health. A study investigating metabolic syndrome (MS) in a rat model used 16S rDNA sequencing and UHPLC-MS/MS to analyze gut microbiota and bile acid profiles. dovepress.comnih.gov The study identified HDCA as a characteristic bile acid for MS, finding that its levels were negatively correlated with harmful bacteria and positively correlated with beneficial bacteria. dovepress.com

Table 2: Correlation Between Gut Microbiota and this compound in a Rat Model of Metabolic Syndrome

Bacterial GenusCorrelation with HDCAPotential Role
LactobacillusPositiveBeneficial/Probiotic
Ruminococcaceae_UCG-014PositiveBeneficial/Butyrate Producer
DesulfovibrioNegativePotentially Harmful/Pro-inflammatory
Escherichia-ShigellaNegativePotentially Harmful/Pathogenic

Based on findings from a study correlating gut microbiota with metabolic syndrome indices and bile acid profiles. dovepress.comnih.gov

Transcriptomics (e.g., RNA Sequencing, Gene Set Enrichment Analysis) and Proteomics (e.g., Western Blot, Automated Simple Western Assays)

To understand how HDCA exerts its effects at a molecular level, researchers turn to transcriptomics and proteomics. These technologies measure the expression of genes and proteins, respectively, providing a snapshot of the cellular processes being influenced by HDCA.

Transcriptomics : RNA sequencing (RNA-seq) is a powerful technique that quantifies the entire set of RNA transcripts (the transcriptome) in a cell or tissue. By comparing the transcriptomes of cells or tissues treated with HDCA to untreated controls, researchers can identify which genes are up- or down-regulated.

Gene Set Enrichment Analysis (GSEA) : Following RNA-seq, GSEA is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. Instead of focusing on individual genes, it helps identify entire pathways (e.g., fatty acid degradation, bile acid synthesis) that are altered by HDCA treatment.

Proteomics : Proteomics confirms whether the changes observed at the gene expression level translate to changes in protein levels.

Western Blot : This is a classic and widely used technique to detect and quantify a specific protein from a complex mixture.

Automated Simple Western Assays (e.g., Wes) : These are modern, high-throughput systems that automate the entire western blot process, from protein separation to detection. They offer better reproducibility and quantification than traditional westerns and are increasingly used in research.

A study investigating the effects of HDCA on metabolic syndrome used RNA-seq and GSEA to analyze liver tissue from treated rats. dovepress.comnih.gov The results indicated that HDCA significantly influenced the expression of genes related to primary bile acid synthesis and fatty acid degradation. These findings were then validated at the protein level using Automated Simple Western assays, which confirmed that HDCA treatment altered the levels of key regulatory proteins like FXR, CYP7A1, PPARα, and CPT1. dovepress.comnih.gov Similarly, studies on colorectal cancer have used techniques like Western blot to show that HDCA can inhibit cancer cell proliferation by suppressing the EREG/EGFR signaling pathway. frontiersin.org

Table 3: Key Proteins Modulated by this compound in a Rat Model of Metabolic Syndrome

ProteinFunctionEffect of HDCA Treatment
FXR (Farnesoid X Receptor)Nuclear receptor; key regulator of bile acid metabolismExpression significantly changed
CYP7A1 (Cholesterol 7 alpha-hydroxylase)Rate-limiting enzyme in primary bile acid synthesisExpression significantly changed
PPARα (Peroxisome proliferator-activated receptor alpha)Regulator of lipid metabolism and fatty acid oxidationExpression significantly changed
CPT1/CPT2 (Carnitine palmitoyltransferase 1/2)Enzymes essential for fatty acid oxidationExpression significantly changed

Based on protein expression changes validated by Automated Simple Western assays in the liver of HDCA-treated rats. nih.gov

Enzymatic and Chemoenzymatic Synthesis and Derivatization for Research Applications

The availability of pure HDCA and its specialized derivatives is essential for conducting controlled experiments, developing robust analytical methods, and exploring its full therapeutic potential. Enzymatic and chemoenzymatic synthesis offers precise and efficient routes to these valuable research tools.

Development of Analytical Derivatives

To facilitate research, various derivatives of HDCA are synthesized. These are not intended as therapeutics themselves but as tools for analysis and experimentation.

Isotopically Labeled Standards : A major challenge in mass spectrometry is distinguishing the target analyte from background noise and correcting for sample loss during preparation. sciex.com To overcome this, stable isotope-labeled versions of HDCA (e.g., containing deuterium, ¹³C) are synthesized. These derivatives are chemically identical to natural HDCA but have a higher mass. By adding a known amount of this "heavy" standard to a sample, it can be used as a perfect internal reference for highly accurate quantification in LC-MS/MS analyses. sciex.comrestek.com

Fluorescently Labeled Tracers : To visualize and track the movement and absorption of HDCA within a living organism, it can be chemically attached to a fluorescent molecule. For example, Cy5-labeled HDCA was used in one study with fluorescence imaging to reveal the gastrointestinal transit and absorption dynamics of HDCA in piglets, showing it was handled differently compared to mice. frontiersin.org

Production for Experimental Use

High-purity HDCA is required for a wide range of research applications. While it can be isolated from natural sources (it is a major bile acid in pigs), synthesis ensures a consistent and contaminant-free supply for experimental use. frontiersin.org This commercially available HDCA is used for several key purposes:

Analytical Standards : It serves as a certified reference material for calibrating analytical instruments and validating new detection methods, such as UHPLC-MS/MS. restek.comsigmaaldrich.com

In Vitro and In Vivo Experiments : Researchers use purified HDCA to study its biological effects in a controlled manner. It is added to the growth medium of cell cultures to investigate its impact on cellular processes like proliferation and gene expression or used as a dietary supplement in animal models to study its systemic effects on metabolism and disease. dovepress.comfrontiersin.orgsigmaaldrich.com For example, it has been used in studies to confirm its ability to inhibit colorectal cancer cell proliferation and to test its potential as an anti-aging compound. frontiersin.orgsigmaaldrich.com

Emerging Research Areas and Future Perspectives on Hyodeoxycholic Acid

Refinement of Mechanistic Understanding of Molecular Interactions

A deeper understanding of how HDCA interacts with cellular components is crucial for harnessing its therapeutic effects. Research is moving beyond simple receptor agonist or antagonist classifications to a more nuanced view of its molecular engagements.

HDCA is known to interact with several key receptors that regulate bile acid and metabolic homeostasis. It acts as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), with an EC50 of 31.6 µM in Chinese Hamster Ovary (CHO) cells. medchemexpress.com Activation of TGR5 by HDCA is linked to improved glucose metabolism through a glucagon-like peptide-1 (GLP-1)-dependent mechanism. dovepress.comresearchgate.net

Conversely, its interaction with the farnesoid X receptor (FXR), a primary sensor for bile acids, is more complex. Some studies suggest HDCA can inhibit FXR activation, which may be beneficial in conditions like cholesterol gallstone disease. researchgate.net However, other research indicates that HDCA's therapeutic effects in colorectal cancer are mediated through the activation of FXR, which in turn suppresses the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway. frontiersin.org This context-dependent activity highlights the need for further investigation.

Recent findings have also identified novel interaction partners. In non-alcoholic fatty liver disease (NAFLD), HDCA has been shown to directly interact with the RAN protein, disrupting the formation of a complex with CRM1 and peroxisome proliferator-activated receptor α (PPARα). nih.gov This action facilitates the nuclear localization of PPARα, enhancing fatty acid oxidation. nih.gov Furthermore, in the context of sepsis, HDCA has been identified as an endogenous inhibitor of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, competitively blocking lipopolysaccharide (LPS) binding and thereby attenuating the inflammatory response. nih.gov

Table 1: Key Molecular Interactions of Hyodeoxycholic Acid

Interacting Molecule Interaction Type Reported Biological Outcome Reference(s)
TGR5 (GPBAR1) Agonist Improved glucose homeostasis, GLP-1 secretion medchemexpress.comdovepress.comresearchgate.net
Farnesoid X Receptor (FXR) Modulator (Inhibitor/Activator) Context-dependent: Inhibition of cholesterol synthesis; suppression of colorectal cancer proliferation researchgate.netfrontiersin.org
Peroxisome Proliferator-Activated Receptor α (PPARα) Indirect Activator (via RAN) Increased nuclear localization and enhanced fatty acid oxidation nih.gov
RAN (GTPase) Direct Binding Disruption of RAN/CRM1/PPARα complex nih.gov
TLR4/MD2 Complex Competitive Inhibitor Attenuation of LPS-induced inflammation nih.gov
ETV4 Upregulation (via m6A modification) Amelioration of cholestatic liver fibrosis nih.gov

Exploration of Novel Biological Functions and Therapeutic Targets in Preclinical Settings

Preclinical studies using various animal models have uncovered promising therapeutic applications for HDCA across a spectrum of diseases. These investigations are crucial for identifying new treatment strategies and the molecular targets that underpin them.

In the realm of metabolic diseases, HDCA has shown significant potential. Levels of HDCA are often found to be reduced in individuals with obesity, type 2 diabetes, and NAFLD. dovepress.comnih.gov Supplementation with HDCA in mouse models of NAFLD reduces fat accumulation, hepatic inflammation, and improves insulin (B600854) sensitivity. hkbu.edu.hkasiaresearchnews.com Similarly, in models of metabolic syndrome, HDCA treatment improved metabolic parameters, outperforming metformin (B114582) in some aspects by regulating pathways of primary bile acid synthesis and fatty acid degradation. dovepress.com It also inhibits atherosclerotic lesion formation in LDL receptor-knockout mice by improving lipid profiles and increasing cholesterol excretion. medchemexpress.comcaymanchem.com

Recent research has pinpointed novel therapeutic targets. In cholestatic liver fibrosis, HDCA has been found to ameliorate disease by facilitating the m6A-regulated expression of ETV4, a newly identified anti-fibrotic target. nih.gov In colorectal cancer models, HDCA inhibits tumor proliferation by activating FXR and subsequently downregulating the EREG/EGFR signaling pathway. frontiersin.org Furthermore, HDCA has demonstrated protective effects against sepsis in mice by decreasing systemic inflammation and preventing organ injury, a function linked to its inhibition of the TLR4/MD2 complex. nih.gov It has also been shown to enhance intestinal barrier function in piglets, an effect dependent on the gut microbiota. frontiersin.org

Table 2: Summary of Preclinical Therapeutic Effects of this compound

Disease Model Key Findings Identified Therapeutic Target/Mechanism Reference(s)
Non-Alcoholic Fatty Liver Disease (NAFLD) Reduced hepatic steatosis and inflammation, improved insulin sensitivity. Gut microbiota reshaping, PPARα activation. nih.govhkbu.edu.hkasiaresearchnews.com
Metabolic Syndrome Improved metabolic abnormalities, altered serum bile acid profiles. Regulation of FXR, CYP7A1, PPARα, CPT1. dovepress.comnih.gov
Atherosclerosis Reduced atherosclerotic lesions, improved lipid profiles, decreased plasma glucose. Decreased intestinal cholesterol absorption, improved HDL function. medchemexpress.comresearchgate.netcaymanchem.com
Cholestatic Liver Fibrosis Remodeled extracellular matrix, reduced fibrosis. Upregulation of anti-fibrotic target ETV4. nih.gov
Colorectal Cancer Inhibited cancer cell proliferation. Activation of the FXR/EREG/EGFR axis. frontiersin.org
Sepsis Decreased systemic inflammation, prolonged survival. Inhibition of TLR4/MD2 complex. nih.gov
Intestinal Barrier Dysfunction Enhanced intestinal epithelial integrity and immune response. Modulation of gut microbiota, activation of TGR5 signaling. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Insights into Bile Acid Biology

The complexity of bile acid biology necessitates a systems-level approach. The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—is providing unprecedented insights into the multifaceted roles of HDCA.

Multi-omics studies have been instrumental in understanding how HDCA influences and is influenced by the gut microbiota. A study on metabolic syndrome in rats combined 16S rDNA sequencing and UHPLC-MS/MS to identify HDCA as a characteristic bile acid associated with beneficial gut bacteria and inversely correlated with metabolic abnormalities. dovepress.comnih.gov Subsequent transcriptomics (RNA-seq) of the liver revealed that HDCA treatment influenced genes involved in primary bile acid synthesis and fatty acid degradation. dovepress.comnih.gov Similarly, in a pig model, multi-omics integration revealed associations between dietary rapeseed, gut microbiota, and changes in ileal and colonic HDCA levels. oup.com

These approaches are also uncovering novel biomarkers and therapeutic mechanisms. In a study on obesity-resistant mice, a multi-omics approach identified elevated fecal levels of non-12-OH bile acids, including HDCA, as a key feature, with subsequent experiments confirming that HDCA administration could reduce diet-induced obesity. researchgate.net In the context of cognitive decline, a multi-omic analysis identified serum HDCA as part of a metabolite panel capable of distinguishing dementia patients from cognitively unimpaired individuals. nih.gov Furthermore, integrated proteomic and metabolomic analysis of brain cancer cells treated with chemotherapy revealed significant changes in HDCA levels, suggesting its potential involvement in treatment response. researchgate.net

Development of Advanced Experimental Models and Methodologies

Progress in understanding HDCA's function is intrinsically linked to the development and application of sophisticated experimental models and analytical techniques.

A variety of animal models are being employed to study HDCA's effects in vivo. These include standard rodent models like rats and mice, as well as larger animals like piglets, which are valuable for studying gut health and development. dovepress.comfrontiersin.org Genetically modified mouse models have been particularly insightful. For instance, TGR5 knockout mice have been used to demonstrate that the glucose-lowering effects of HDCA are dependent on this receptor. researchgate.net Similarly, hepatocyte-specific Pparα knockout mice were used to confirm that the anti-NAFLD effect of HDCA is dependent on hepatic PPARα. nih.gov Disease-specific models, such as bile duct ligation and Abcb4 knockout mice for cholestatic liver fibrosis, and LDL receptor-knockout mice for atherosclerosis, allow for the study of HDCA in clinically relevant contexts. medchemexpress.comnih.gov

Methodologically, advanced analytical techniques are enabling precise quantification and functional analysis. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for profiling bile acids, including HDCA, in various biological samples. dovepress.com Techniques like 16S rRNA amplicon sequencing are used to characterize the gut microbiota and its relationship with HDCA metabolism. frontiersin.org Fluorescence imaging using labeled HDCA (e.g., Cy5-labeled HDCA) has been used to track its transit and absorption in the gastrointestinal tract of piglets. frontiersin.org Furthermore, a range of molecular biology techniques, including RNA-sequencing, proteomics, and gene set enrichment analysis, are being used to dissect the downstream effects of HDCA at the molecular level. dovepress.comnih.gov

Comparative Bile Acid Biology and Evolutionary Aspects of HDCA Metabolism

The study of HDCA across different species provides valuable insights into its evolutionary history and species-specific functions. The composition of the bile acid pool varies significantly among vertebrates, reflecting adaptations in diet, gut microbiome, and physiology.

HDCA is a prominent example of this diversity. It is the main bile acid constituent in the bile of pigs (hog bile), where it can be considered a primary bile acid. wikipedia.orgmdpi.com In contrast, HDCA is found in only trace amounts in healthy humans and rodents, where it is classified as a secondary bile acid. wikipedia.orgresearchgate.net It is produced by the gut microbiota through the 7-dehydroxylation of primary bile acids like hyocholic acid (derived from chenodeoxycholic acid) and muricholic acid. nih.govnih.gov

The bacterial species responsible for HDCA formation are a key area of research. An unidentified gram-positive rod, termed HDCA-1, was isolated from rat intestinal microflora and shown to transform various muricholic and hyocholic acid isomers into HDCA. nih.gov This microbial transformation is crucial, as the resulting secondary bile acids often have distinct signaling properties compared to their primary precursors.

Comparative transcriptomic and metabolomic analyses across species like pigs, cattle, sheep, dogs, cats, and chickens have highlighted distinct bile acid profiles and gene expression patterns related to their synthesis and transport. mdpi.com Pigs, for instance, show a much higher abundance of HDCA and its glycine (B1666218) conjugate (GHDCA) compared to other species. mdpi.com Understanding these interspecies differences is critical, not only from a biological and evolutionary perspective but also for the appropriate use of animal models in preclinical research. nih.gov The unique metabolism of HDCA in different species, such as its C-6 glucuronidation in humans but not in common animal models, must be considered when translating research findings. wikipedia.orgmdpi.com

Q & A

Q. What molecular targets and signaling pathways are primarily associated with hyodeoxycholic acid in metabolic research?

HDCA interacts with TGR5 (GPCR19) , acting as an agonist with an EC50 of 31.6 µM in CHO cells, and modulates farnesoid X receptor (FXR) activity, influencing bile acid homeostasis and lipid metabolism . To validate receptor interactions, researchers employ reporter gene assays, siRNA knockdown models, and gene expression profiling (e.g., qPCR for downstream targets like Abca1 and Apoe). Competitive binding assays using radiolabeled ligands further confirm specificity .

Q. How does HDCA influence cholesterol efflux in experimental models?

HDCA enhances cholesterol efflux by upregulating genes such as Abca1 and Abcg1 in macrophage models (e.g., RAW 264.7 cells) at concentrations of 50–100 µM . Methodologically, this involves incubating cells with fluorescently labeled cholesterol (e.g., BODIPY-cholesterol) and quantifying efflux via fluorescence microscopy or liquid scintillation counting. Parallel measurements of bile acid receptor activation (e.g., cAMP assays for TGR5) help link mechanistic pathways to phenotypic outcomes .

Q. What in vitro models are optimal for studying HDCA’s hepatoprotective effects?

Primary hepatocytes (e.g., L02 cells) and steatosis-induced hepatocyte models are widely used. For example, HDCA reduces lipid accumulation in palmitate-induced L02 cells by modulating PPARα nuclear-cytoplasmic shuttling via RAN protein binding . Researchers quantify triglyceride content using colorimetric assays (e.g., Oil Red O staining) and validate pathways through immunoblotting for PPARα or FXR .

Advanced Research Questions

Q. How can contradictory findings on HDCA’s role in hepatic steatosis be resolved?

Discrepancies arise from variations in model systems (e.g., murine vs. human hepatocytes) and dosage regimes . For instance, HDCA reduces hepatic lipid content in LDLR<sup>−/−</sup> mice fed a high-fat diet but may show limited efficacy in human cell lines due to species-specific receptor affinities . Researchers should standardize experimental conditions (e.g., bile acid pool composition, diet formulations) and employ multi-omics approaches (transcriptomics, metabolomics) to identify confounding variables .

Q. What methodological considerations are critical for studying HDCA’s interaction with bile acid receptors?

  • Receptor localization : Use immunofluorescence to confirm nuclear (FXR) vs. membrane (TGR5) localization.
  • Co-factor requirements : Assess UDP-glucuronic acid dependency for glucuronidation using UGT isoform-specific inhibitors (e.g., nilotinib for UGT1A3) .
  • Tissue specificity : Compare HDCA metabolism in liver, kidney, and intestinal microsomes via HPLC-MS to quantify glucuronide positional isomers (6-OH vs. 24-COOH glucuronidation) .

Q. How can HDCA’s therapeutic potential for NAFLD be optimized through structural modification?

Structural analogs with improved stability or receptor selectivity are synthesized via stereoselective C-H functionalization or photoinduced decarboxylative allylation . For example, replacing the 6α-hydroxy group with a fluorine atom enhances metabolic stability. Researchers validate analogs using:

  • Pharmacokinetic profiling : Plasma half-life (t½) and tissue distribution in rodent models.
  • Receptor affinity assays : Competitive binding against radiolabeled TGR5/FXR ligands .

Methodological Challenges & Solutions

Q. What experimental designs address HDCA’s instability in aqueous solutions?

HDCA degrades in neutral/basic pH due to deprotonation of the 24-COOH group. To mitigate this:

  • Use acidic buffers (pH 4–6) for in vitro studies.
  • Employ encapsulation techniques (e.g., liposomes) for in vivo delivery .
  • Monitor degradation via LC-MS/MS, tracking characteristic fragments (m/z 391 → 345) .

Q. How do researchers validate HDCA’s role in gut-liver axis communication?

  • Gnotobiotic mouse models : Colonize germ-free mice with HDCA-metabolizing bacteria (e.g., Clostridium scindens) and measure serum HDCA levels via LC-MS.
  • Intestinal organoids : Expose to HDCA and quantify FGF19 secretion (a bile acid-responsive enterokine) using ELISA .

Data Interpretation & Reproducibility

Q. Why do HDCA’s effects on cholesterol absorption vary across studies?

Variability stems from differences in intestinal bile acid composition and dietary cholesterol content . Standardize protocols by:

  • Using isotopic tracers (e.g., <sup>14</sup>C-cholesterol) to measure absorption efficiency.
  • Controlling for endogenous bile acid pools via bile duct cannulation in rodent models .

Q. What statistical approaches resolve heterogeneity in HDCA transcriptomic data?

Apply weighted gene co-expression network analysis (WGCNA) to cluster HDCA-responsive genes. For example, in NAFLD models, prioritize modules enriched in lipid metabolism (e.g., Srebf1, Cyp7a1) and validate using pathway enrichment tools (DAVID, KEGG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.